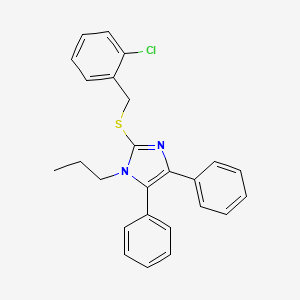

![molecular formula C11H6Cl2N2S B2982498 2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile CAS No. 730951-49-2](/img/structure/B2982498.png)

2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Photochemical Properties

- Research has shown that irradiation of compounds similar to 2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile in acetonitrile can lead to the formation of corresponding thiazoles and benzonitriles. This indicates potential photochemical applications (Suzuki et al., 1976).

Electrochemical Studies

- A study utilizing a similar compound in electrochemical copolymerization highlighted its potential in developing materials with lower oxidation potentials and higher optical contrasts. This suggests its applicability in material sciences and electrochemistry (Soylemez et al., 2015).

Synthesis of Fused Heterocyclic Derivatives

- The compound has been used in the synthesis of fused heterocyclic derivatives showing anti-tumor activities. This application is significant in medicinal chemistry and pharmaceutical research (Wardakhan et al., 2011).

Catalysis and Chemical Transformations

- In the field of catalysis, studies have demonstrated its use in tandem aza-Piancatelli rearrangement reactions, which are useful for synthesizing various chemical compounds (Reddy et al., 2012).

Complex Formation and Reactivity

- Research involving Re(I) tricarbonyl complexes in acetonitrile revealed insights into solvent-dependent ligand substitution, which is vital for understanding the reactivity of such compounds in various solvents (Stout et al., 2020).

Polymerization and Material Properties

- A study focused on the polymerization of thiophene derivatives in acetonitrile, suggesting the potential use of 2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile in the synthesis of polymers with high electrical conductivity (Jeon et al., 2010).

Chemotherapy Against Tropical Diseases

- Complexes prepared with similar compounds in acetonitrile have been evaluated for activity against Trypanosoma cruzi, indicating potential applications in developing treatments for tropical diseases (Navarro et al., 2000).

Antibacterial and Antimycobacterial Activity

- The synthesis of functionalized thiazole frameworks with this compound has shown promising antibacterial and antimycobacterial activities, highlighting its significance in the development of new antimicrobial agents (Belveren et al., 2017).

Mecanismo De Acción

Target of Action

Compounds containing a thiazole ring, such as this one, are known to interact with various biological systems .

Mode of Action

Thiazole-containing molecules are known to behave unpredictably when they enter physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .

Biochemical Pathways

Thiazole-containing compounds have been found in many biologically active compounds, suggesting a wide range of potential interactions .

Pharmacokinetics

The compound’s molecular weight is 26914974 , which could influence its pharmacokinetic properties.

Result of Action

Thiazole-containing compounds are known for their diverse pharmacological effects .

Action Environment

The compound’s solubility in water, alcohol, and ether could potentially be influenced by environmental conditions.

Propiedades

IUPAC Name |

2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2N2S/c12-7-1-2-8(9(13)5-7)10-6-16-11(15-10)3-4-14/h1-2,5-6H,3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZAJQGVLUIXOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2982416.png)

![5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2982417.png)

![2-[(Furan-2-ylmethyl)(phenyl)amino]acetonitrile](/img/structure/B2982419.png)

![1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B2982421.png)

![ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2982424.png)

![N-(3-cyanothiolan-3-yl)-4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzamide](/img/structure/B2982425.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2982430.png)

![3-nitro-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2982433.png)